molecular formula C13H10INO B1440087 4-(2-Iodobenzoyl)-2-methylpyridine CAS No. 1187169-57-8

4-(2-Iodobenzoyl)-2-methylpyridine

Cat. No.: B1440087
CAS No.: 1187169-57-8
M. Wt: 323.13 g/mol
InChI Key: AUPINVBCUPGVDW-UHFFFAOYSA-N
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Description

4-(2-Iodobenzoyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 4-position with a 2-iodobenzoyl group. The molecular formula is inferred as C₁₃H₁₀INO (molecular weight: 323.13 g/mol), based on the para-substituted analog described in . The ortho-iodo substitution on the benzoyl moiety introduces steric hindrance and electronic effects distinct from para-substituted isomers. Synthesis likely involves coupling reactions between halogenated pyridines (e.g., bromo-2-methylpyridine) and iodobenzoyl precursors, as seen in similar protocols (e.g., ).

Properties

IUPAC Name

(2-iodophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPINVBCUPGVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254955
Record name (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-57-8
Record name (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodobenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodobenzoyl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The iodobenzoyl group can be reduced to form the corresponding benzyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include iodobenzoyl oxides.

    Reduction Reactions: Products include benzyl derivatives.

Scientific Research Applications

4-(2-Iodobenzoyl)-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Iodobenzoyl)-2-methylpyridine involves its interaction with various molecular targets. The iodobenzoyl group can participate in electrophilic aromatic substitution reactions, while the pyridine ring can act as a nucleophile in various reactions. These interactions can affect biological pathways and molecular targets, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Synthesis Yield (%) Key Characteristics
4-(2-Iodobenzoyl)-2-methylpyridine C₁₃H₁₀INO 323.13 2-iodobenzoyl, 2-methyl Not reported Not reported Ortho-iodo substitution; high lipophilicity
4-(4-Iodobenzoyl)-2-methylpyridine C₁₃H₁₀INO 323.13 4-iodobenzoyl, 2-methyl Not reported Discontinued Para-iodo substitution; potential isomer differences
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine C₁₂H₁₈N₂S 222.35 4-methyl, 6-substituted Not reported 52–76 Amino group enhances polarity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies 466–545 Chloro, substituted phenyl 268–287 67–81 High melting point; halogenated core
4-Iodo-2-methoxy-6-methylpyridine C₈H₉INO 249.05 4-iodo, 2-methoxy, 6-methyl Not reported Not reported Methoxy group increases polarity
Key Observations:
  • Melting Points : Chlorinated pyridine derivatives (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas alkoxy-substituted pyridines () have lower melting points (111–114°C).
  • Polarity : 2-Methylpyridine derivatives with polar groups (e.g., -NH₂ in ) show reduced bioactivity compared to lipophilic substituents (e.g., fluorobenzyl in ).

Biological Activity

4-(2-Iodobenzoyl)-2-methylpyridine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of an iodobenzoyl moiety attached to a methylpyridine ring. The presence of iodine may enhance its reactivity and biological interactions. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Study: Anticancer Efficacy

In a comparative study involving several derivatives of pyridine compounds, this compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of this compound

Compound NameCancer TypeCytotoxicity LevelReference
This compoundHypopharyngeal Tumor CellsHigh
Piperazine Derivative ALung CancerModerate
Piperazine Derivative BBreast CancerHigh

The compound's ability to selectively target cancer cells while sparing normal cells suggests its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of various bacterial strains.

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways. This dual action enhances its appeal as a candidate for further pharmacological development.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the iodobenzoyl group or the pyridine ring can significantly impact its efficacy.

Table 2: Structural Modifications and Their Impact on Activity

ModificationEffect on Activity
Iodine SubstitutionIncreases cytotoxicity
Methyl Group PositioningAffects selectivity for targets
Benzoyl Group VariationAlters binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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